molecular formula C8H9ClN2 B14036171 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine

2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine

Katalognummer: B14036171
Molekulargewicht: 168.62 g/mol
InChI-Schlüssel: LRJRUSNONGWTLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine is a chemical compound with the molecular formula C8H10ClN

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with cyclopentanone in the presence of a base, followed by amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the chlorine atom to form different derivatives.

    Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopenta[b]pyridin-6-one derivatives, while substitution reactions can produce various substituted amines.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-ol
  • 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one

Uniqueness

2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine is unique due to its specific substitution pattern and the presence of both chlorine and amine functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications compared to its analogs.

Eigenschaften

Molekularformel

C8H9ClN2

Molekulargewicht

168.62 g/mol

IUPAC-Name

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine

InChI

InChI=1S/C8H9ClN2/c9-8-2-1-5-3-6(10)4-7(5)11-8/h1-2,6H,3-4,10H2

InChI-Schlüssel

LRJRUSNONGWTLS-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC2=C1C=CC(=N2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.